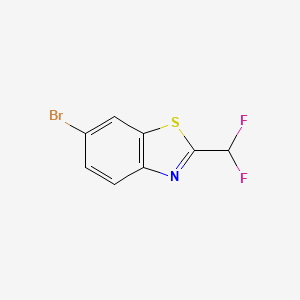

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-bromo-2-(difluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NS/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYOIJAUQOJMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole typically involves the introduction of the bromine and difluoromethyl groups onto the benzothiazole ring. One common method involves the bromination of 2-(difluoromethyl)-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more cost-effective for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like DMF or DMSO; temperatures ranging from room temperature to moderate heating.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate; solvents like acetic acid or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or THF.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate; solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(difluoromethyl)-1,3-benzothiazole, while Suzuki-Miyaura coupling with phenylboronic acid would produce 6-phenyl-2-(difluoromethyl)-1,3-benzothiazole.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole serves as a crucial building block in synthesizing pharmaceutical compounds. Its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. The difluoromethyl group enhances binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions that modulate the activity of target molecules.

Case Study: Antimicrobial Activity

Recent research has highlighted the antibacterial properties of benzothiazole derivatives. For instance, compounds derived from this compound exhibited significant inhibition against various bacterial strains by targeting enzymes such as dihydroorotase and DNA gyrase . A structure-activity relationship (SAR) study indicated that specific substitutions on the benzothiazole ring significantly enhanced antibacterial activity .

Materials Science

Organic Semiconductors and LEDs

In materials science, this compound is used in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Chemical Biology

Biochemical Probes

The compound functions as a probe or ligand in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with target proteins allows researchers to investigate molecular mechanisms underlying various biological processes.

Industrial Chemistry

Agrochemicals and Specialty Chemicals

In industrial chemistry, this compound is employed in synthesizing agrochemicals and specialty chemicals with specific functional properties. Its versatility allows for the development of compounds with enhanced efficacy in agricultural applications.

Table 1: Antibacterial Activity of Benzothiazole Derivatives

| Compound | Target Enzyme | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | Dihydroorotase | 21-27 mm | |

| Compound B | DNA gyrase | 1.9 μg/ml | |

| Compound C | Dehydrosqualene synthase | 3.1-6.2 μg/ml |

Table 2: Structure-Activity Relationships (SAR)

| Substitution Position | Group Type | Effect on Activity |

|---|---|---|

| 2nd Position | Methyl/Bromo | Enhanced antibacterial action |

| 5th Position | Halogen (F/Cl/Br) | Significant activity increase |

| Phenyl Moiety | Hydroxy/Nitro | Improved interaction with targets |

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Substituent Properties of Selected Benzothiazole Derivatives

Key Observations :

- Steric and Solubility Effects : Morpholine and methylsulfanyl substituents increase steric bulk or lipophilicity, whereas CF₂H balances polarity and membrane permeability .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Key Observations :

- Planarity : Benzothiazole derivatives like 6-bromo-2-methylsulfanyl-1,3-benzothiazole exhibit near-planar structures (dihedral angle = 1.0°), optimizing π-π stacking in crystal lattices .

- Packing Efficiency : Orthorhombic systems (e.g., 6-bromo-1,3-benzothiazol-2-amine) suggest efficient packing due to hydrogen bonding from the NH₂ group .

Biological Activity

6-Bromo-2-(difluoromethyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzothiazole ring. The molecular formula is C8H5BrF2N2S, and its CAS number is 1644664-05-0. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that benzothiazole compounds can inhibit various microbial pathogens through different mechanisms:

- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for microbial survival .

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis strains .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Benzothiazole derivative 22d | 3.12 | M. tuberculosis |

| Benzothiazole derivative B7 | <0.01 | Cancer cell lines |

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. For instance, several derivatives have shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis:

- Cell Lines Tested : Compounds have been evaluated against various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer).

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study evaluating the efficacy of benzothiazole derivatives against M. tuberculosis, compound 22d exhibited significant antimicrobial activity with an MIC value of 3.12 µg/mL. This study highlights the potential of modifying benzothiazole structures to enhance their antimicrobial properties.

Study on Anticancer Properties

Another investigation focused on a series of benzothiazole compounds that demonstrated dual anti-inflammatory and anticancer activities. One notable compound, B7, significantly inhibited IL-6 and TNF-α levels while promoting apoptosis in cancer cells at concentrations as low as 1 µM .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes critical for microbial growth or cancer cell proliferation.

- Cell Cycle Arrest : Inducing cell cycle arrest at various phases, thus preventing cancer cells from dividing.

- Inflammatory Pathway Modulation : Reducing inflammatory cytokines that contribute to tumor progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-2-(difluoromethyl)-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodology : Synthesis can be adapted from brominated benzothiazole derivatives. For example, bromination of 2-aminobenzothiazole precursors using bromine in weak acids (e.g., acetic acid) with potassium thiocyanate yields intermediates like 6-bromo-2-aminobenzothiazole (65–85% yield) . Introducing the difluoromethyl group may involve nucleophilic substitution of a bromine atom using difluoromethylation reagents (e.g., BrCFH) under palladium catalysis or via diazotization followed by fluorination. Reaction optimization should focus on solvent polarity (e.g., acetonitrile), temperature (e.g., 60–65°C), and catalyst loading .

Q. How can the planar structure and electronic properties of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining planarity. For similar benzothiazoles, dihedral angles between the thiazole and benzene rings are typically <10°, with minimal deviations from planarity (e.g., 0.0019 Å in 6-bromo-2-methylthio-benzothiazole) . Complementary techniques include:

- IR spectroscopy : Identify C-F stretching vibrations (~1100–1200 cm) and C=N/C-S bonds (~1595 cm) .

- NMR : H and F NMR to confirm substitution patterns (e.g., singlet for -CFH at ~-110 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for brominated benzothiazole derivatives?

- Analysis : Discrepancies arise from reaction scalability and purification methods. For instance, 6-bromo-2-aminobenzothiazole yields range from 65% (small-scale synthesis with column chromatography) to 87% (optimized recrystallization in heptane) . To reconcile

- Compare solvent systems (e.g., ethyl acetate vs. heptane) and catalysts (e.g., CuBr vs. Pd).

- Quantify byproducts (e.g., di-brominated isomers) via HPLC-MS .

Q. How does the difluoromethyl group affect the compound’s bioactivity compared to other substituents (e.g., -CH, -NH)?

- Methodology : Conduct structure-activity relationship (SAR) studies using analogs:

- Anticancer assays : Compare IC values against SW620 colon cancer cells for -CFH vs. -CH derivatives. Fluorine’s electron-withdrawing nature may enhance binding to kinase targets .

- Anti-inflammatory activity : Use the λ-carrageenan-induced paw edema model to evaluate inhibition of COX-2, correlating with substituent polarity .

Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling to develop functionalized materials?

- Methodology : The bromine atom at position 6 is reactive in Pd-catalyzed couplings. For example:

- React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in THF/HO (3:1) with Pd(PPh) (2 mol%) and NaCO (2 eq.) at 80°C. Monitor conversion via C NMR for C-Br bond replacement (~105 ppm → 125–135 ppm for C-Ar) .

Critical Analysis of Contradictions

- Synthetic Efficiency : reports 65–85% yields for brominated intermediates, while cites 87.1% after optimized purification. This suggests post-reaction workflows (e.g., crystallization vs. chromatography) significantly impact outcomes .

- Biological Activity : BenchChem-derived claims about SKRB-3 breast cancer activity () lack peer-reviewed validation; prioritize data from crystallographic or SAR studies in reputable journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.